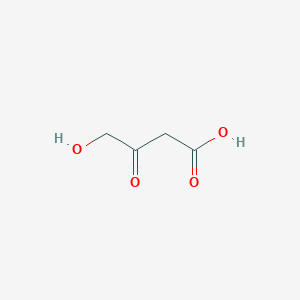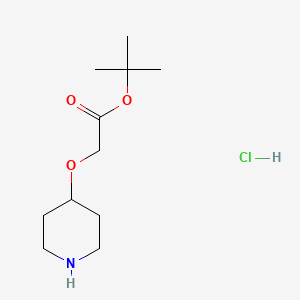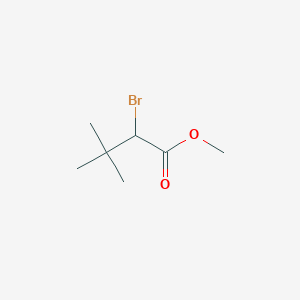
Methyl 2-bromo-3,3-dimethylbutanoate
Overview
Description
Methyl 2-bromo-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by a bromine atom attached to the second carbon of a butanoate ester, with two methyl groups on the third carbon, making it a highly branched molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,3-dimethylbutanoate can be synthesized through various methods. One common approach involves the bromination of 3,3-dimethylbutanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the bromination process. The esterification step involves the use of an acid catalyst, such as sulfuric acid (H2SO4), to promote the reaction between the carboxylic acid and methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for the large-scale synthesis of this compound. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2R), leading to the formation of different substituted products.
Reduction: The compound can be reduced to form the corresponding alcohol, methyl 3,3-dimethylbutanol, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Although less common, the ester group can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the reaction temperature ranging from room temperature to reflux conditions.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere to prevent moisture interference.
Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions, depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Substituted esters, such as methyl 2-hydroxy-3,3-dimethylbutanoate or methyl 2-amino-3,3-dimethylbutanoate.
Reduction: Methyl 3,3-dimethylbutanol.
Oxidation: 3,3-Dimethylbutanoic acid or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromo-3,3-dimethylbutanoate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: Employed in the development of new drug candidates, particularly in the synthesis of molecules with potential therapeutic effects.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways, as it can serve as a substrate or inhibitor in biochemical assays.
Industrial Applications: Applied in the production of specialty chemicals and materials, such as polymers and resins, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3,3-dimethylbutanoate primarily involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to participate in various chemical transformations. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. Additionally, the compound’s branched structure and steric hindrance influence its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Methyl 2-bromo-3,3-dimethylbutanoate can be compared with other similar compounds, such as:
Methyl 2-bromo-2-methylpropanoate: A less branched analog with a similar brominated ester structure but different reactivity due to the absence of additional methyl groups.
Ethyl 2-bromo-3,3-dimethylbutanoate: An ester with an ethyl group instead of a methyl group, leading to variations in physical properties and reactivity.
Methyl 2-chloro-3,3-dimethylbutanoate: A chlorinated analog with different reactivity and applications due to the presence of a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of a bromine atom and a highly branched ester structure, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
methyl 2-bromo-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,3)5(8)6(9)10-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCDNKISRYJVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524246 | |
| Record name | Methyl 2-bromo-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16495-40-2 | |
| Record name | Methyl 2-bromo-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-d]pyrimidine-5-propanoic acid, alpha-amino-](/img/structure/B1652872.png)
![Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-](/img/structure/B1652873.png)
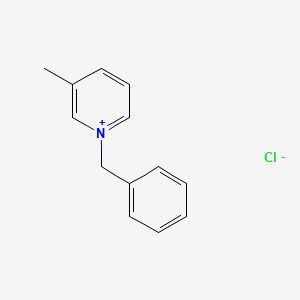
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B1652880.png)
![N5-[6-TERT-BUTYL-3-(3-METHYLPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZOL-7-YLIDENE]-N2,N2-DIETHYL-6-METHYLPYRIDINE-2,5-DIAMINE](/img/structure/B1652881.png)
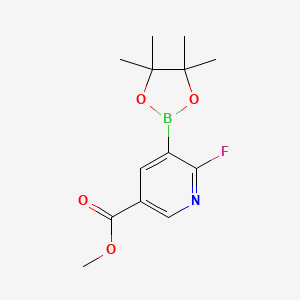
![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)
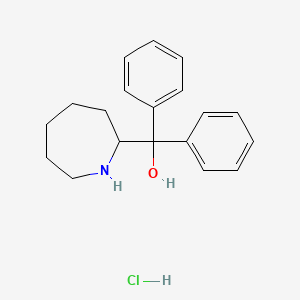
![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)
![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B1652888.png)
![(5aS,9aS)-1-(2-methoxyethyl)decahydropyrido[3,4-e][1,4]oxazepine](/img/structure/B1652889.png)
![(4-Phenoxyphenyl) 4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy]piperidine-1-carboxylate](/img/structure/B1652890.png)
